nobilin D

Description

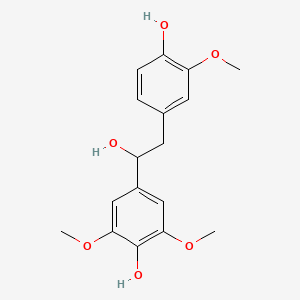

Structure

3D Structure

Properties

Molecular Formula |

C17H20O6 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

4-[1-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C17H20O6/c1-21-14-7-10(4-5-12(14)18)6-13(19)11-8-15(22-2)17(20)16(9-11)23-3/h4-5,7-9,13,18-20H,6H2,1-3H3 |

InChI Key |

SCNNIVKGPABBOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(CC2=CC(=C(C=C2)O)OC)O |

Synonyms |

nobilin D |

Origin of Product |

United States |

Isolation and Structural Characterization of Nobilin D

Source and Extraction Methodologies from Dendrobium nobile

Nobilin D is isolated from the stems of Dendrobium nobile Lindl., a species of orchid commonly known as "Shi Hu" in traditional Chinese medicine. researchgate.netacs.orgscielo.br This plant is valued for its medicinal properties and is listed in the Chinese Pharmacopoeia. acs.org

The extraction process typically begins with the powdered, air-dried stems of Dendrobium nobile. These powdered stems are subjected to reflux extraction, often with a 60% ethanol (B145695) (EtOH) solution, repeated multiple times. acs.org After the extraction, the solvent is removed under vacuum (in vacuo), yielding a residue. This residue is then suspended in water and sequentially partitioned with organic solvents such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). acs.org Research has indicated that the EtOAc-soluble fraction often exhibits significant bioactivity, such as antioxidant activity, which guides further purification steps. acs.org

Purification Strategies via Bioassay-Guided Fractionation

The purification of this compound from the complex crude extract of Dendrobium nobile is effectively achieved through bioassay-guided fractionation. researchgate.netacs.orgebi.ac.uknih.gov This strategic approach involves screening fractions for specific biological activities to direct the isolation of active compounds. For this compound, the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay has been widely employed as the guiding bioassay. researchgate.netacs.orgebi.ac.uknih.gov

The process involves separating the crude extract into various fractions, each of which is then tested for the desired biological activity (e.g., antioxidant activity via DPPH assay). researchgate.netacs.org Fractions exhibiting significant activity are further fractionated and re-assayed, iteratively, until pure active compounds like this compound are isolated. researchgate.netscirp.orgscirp.org This systematic approach ensures that the isolation efforts are focused on fractions containing the target bioactive compounds.

Advanced Spectroscopic Techniques for Elucidation of Bibenzyl Structure

The structural determination of this compound, identified as a bibenzyl derivative, relies heavily on advanced spectroscopic analyses. researchgate.netacs.orgebi.ac.uknih.gov Spectroscopic data provide crucial insights into the compound's molecular framework, functional groups, and stereochemistry.

Key spectroscopic techniques employed for elucidating the structure of bibenzyl compounds, including this compound, typically include:

Ultraviolet (UV) Spectroscopy: UV absorption patterns are indicative of the chromophores present in the molecule. For bibenzyl structures, characteristic UV absorptions at wavelengths such as 219 nm and 281 nm are observed, confirming the presence of the bibenzyl moiety. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups. For this compound, IR spectra typically show absorption bands around 3419 cm⁻¹ for hydroxyl (–OH) groups and at 1609 cm⁻¹ and 1463 cm⁻¹ for aromatic ring vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (e.g., ¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., COSY, HMQC, HMBC, NOESY) are indispensable for determining the complete connectivity and spatial arrangement of atoms within the molecule. researchgate.net These techniques allow for the assignment of protons and carbons and the elucidation of complex structural features.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides precise molecular weight information, which is crucial for determining the elemental composition of the compound. researchgate.net

Collectively, these spectroscopic techniques enable the comprehensive elucidation of the bibenzyl structure of this compound.

Biosynthetic Pathways and Precursor Metabolism of Nobilin D

Elucidation of Phenylpropanoid Pathway as the Foundational Biosynthetic Route for Bibenzyls

Bibenzyls, including nobilin D, are specialized metabolites synthesized via a branch point from the core phenylpropanoid pathway nih.govresearchgate.netfrontiersin.org. This pathway initiates with the amino acid phenylalanine, which undergoes deamination to form cinnamic acid. Subsequent enzymatic steps lead to the formation of various hydroxycinnamic acids and their corresponding acyl-coenzyme A (CoA) esters, such as p-coumaroyl-CoA nih.govmdpi.com. These CoA esters serve as crucial starter molecules for the polyketide biosynthesis that forms the bibenzyl backbone mdpi.comresearchgate.netnih.gov. The phenylpropanoid pathway is a conserved route across land plants and is responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids and stilbenes, which share similar upstream steps with bibenzyl synthesis mdpi.comnih.govfrontiersin.orgmdpi.com.

Enzymatic Transformations Leading to the Bibenzyl Core Structure

The formation of the bibenzyl core structure from phenylpropanoid precursors typically involves a multi-step enzymatic sequence. This process is proposed to occur in three main steps:

Esterification: Hydroxycinnamic acids are esterified to acyl-coenzyme A (CoA) by enzymes belonging to the 4-coumarate-CoA ligase (4CL) family. For instance, in Cannabis sativa, Cs4CL4 is involved in this initial esterification nih.govresearchgate.net.

Reduction: The resulting CoA esters are then reduced by double-bond reductases (DBRs), forming their corresponding dihydro-CoA derivatives. Examples include CsDBR2 and CsDBR3 from Cannabis sativa, which reduce preferred substrates to dihydro-CoA derivatives nih.govresearchgate.net.

Condensation: The bibenzyl backbone is completed by a polyketide synthase (PKS), specifically a bibenzyl synthase (BBS), which condenses malonyl-CoA with these dihydro-hydroxycinnamoyl-CoA derivatives nih.govresearchgate.netresearchgate.netnih.gov. This condensation forms the bibenzyl scaffold, such as dihydropiceatannol and dihydroresveratrol (B186802) nih.govresearchgate.net. Bibenzyl synthases are classified as type III polyketide synthases mdpi.comnih.gov. For example, DoBS1 from Dendrobium officinale and DsBBS from Dendrobium sinense have been characterized for their role in catalyzing dihydroresveratrol synthesis from p-coumaroyl-CoA and malonyl-CoA mdpi.comresearchgate.netnih.gov.

The catalytic activity of these enzymes is crucial for shaping the bibenzyl structure. For instance, the bibenzyl synthase CsBBS2 from Cannabis sativa exhibits a hydrophobic pocket that sterically favors non-canonical dihydro-hydroxycinnamoyl-CoA substrates nih.gov.

| Enzyme Class/Family | Example Enzyme (Species) | Key Function in Bibenzyl Biosynthesis |

|---|---|---|

| 4-Coumarate-CoA Ligase (4CL) | Cs4CL4 (Cannabis sativa) nih.gov | Esterification of hydroxycinnamic acids to acyl-CoA nih.govresearchgate.net |

| Double-Bond Reductase (DBR) | CsDBR2, CsDBR3 (Cannabis sativa) nih.gov | Reduction of CoA esters to dihydro-CoA derivatives nih.govresearchgate.net |

| Bibenzyl Synthase (BBS) / Type III Polyketide Synthase (PKS) | CsBBS2 (Cannabis sativa) nih.gov DoBS1 (Dendrobium officinale) researchgate.netnih.gov DsBBS (Dendrobium sinense) mdpi.comresearchgate.net | Condensation of malonyl-CoA with dihydro-hydroxycinnamoyl-CoA to form bibenzyl backbone nih.govresearchgate.netresearchgate.netnih.gov |

Post-Synthetic Modifications and Derivatization in this compound Formation

Following the formation of the core bibenzyl structure, this compound undergoes further post-synthetic modifications, which contribute to its specific chemical identity and structural diversity. Bibenzyls are known to exhibit various substitutions on their bridge chain and aromatic rings, including methyl, methoxyl, hydroxyl, and glycosyl groups mdpi.commdpi.com. These derivatizations are critical for generating the wide array of bibenzyl compounds found in nature. This compound, with its molecular formula C17H20O6, possesses specific oxygen-containing functional groups that are a result of such tailoring reactions bidd.groupnih.gov. Studies on this compound and nobilin E isolated from Dendrobium nobile suggest that the presence of a hydroxyl group at the C-α position of biphenyl (B1667301) derivatives is particularly favorable for certain biological activities, such as inhibiting nitric oxide (NO) production, implying specific hydroxylation steps in their biosynthesis researchgate.net. While the exact sequence of modifications for this compound is not fully elucidated, these derivatization steps are essential for its unique structure and biological properties.

Genetic and Molecular Determinants of this compound Biosynthesis in Dendrobium Species

The biosynthesis of this compound in Dendrobium species is governed by specific genetic and molecular determinants. Research has focused on identifying and characterizing the key enzymes involved in bibenzyl synthesis within this genus. Bibenzyl synthases (BBS), as type III polyketide synthases, play a central role in forming the bibenzyl backbone mdpi.comnih.gov. For instance, the cDNA gene of bibenzyl synthase (DoBS1) has been cloned from Dendrobium officinale, and its catalytic properties for dihydroresveratrol synthesis have been investigated nih.gov. Similarly, DsBBS from Dendrobium sinense has been characterized for its ability to catalyze resveratrol (B1683913) production from p-coumaroyl-CoA and malonyl-CoA mdpi.comresearchgate.net.

Genomic and transcriptomic studies in Dendrobium nobile and other Dendrobium species aim to unravel the complex regulatory networks underlying the biosynthesis of various active compounds, including bibenzyls nih.govmdpi.comfrontiersin.org. These studies involve analyzing differentially expressed genes and metabolites in response to various factors, such as methyl jasmonate, which can influence the accumulation of secondary metabolites mdpi.comfrontiersin.org. While specific genes directly encoding enzymes for the precise post-synthetic modifications leading to this compound are still under investigation, the identification and characterization of bibenzyl synthases in Dendrobium provide a fundamental understanding of the genetic basis for bibenzyl production in these medicinally important plants mdpi.comresearchgate.netnih.gov. The ongoing integration of multi-omics data continues to shed light on the molecular mechanisms governing the biosynthesis and accumulation of these valuable natural products in Dendrobium species frontiersin.org.

Molecular Mechanisms of Nobilin D in Biological Systems

Mechanistic Basis of Anti-Inflammatory Effects

Nobilin D demonstrates significant anti-inflammatory effects by modulating various pro-inflammatory pathways and immune cell responses.

This compound has been shown to effectively inhibit the production of pro-inflammatory mediators, notably nitric oxide (NO). Studies indicate that this compound suppresses NO production with a notable inhibitory concentration 50% (IC50) value. For instance, this compound (identified as compound 1 in some studies) exhibited stronger inhibitory effects on NO production compared to resveratrol (B1683913), a known antioxidant and anti-inflammatory compound researchgate.netcore.ac.uksibran.ru. This inhibition of NO production contributes significantly to its anti-inflammatory profile, particularly in immune cells such as macrophages researchgate.netresearchgate.net.

Table 1: Inhibitory Concentration 50% (IC50) of this compound on Nitric Oxide Production

| Compound | IC50 (µM) on NO Production | Reference |

| This compound | 15.3 | core.ac.uk |

| Resveratrol | Higher than this compound | researchgate.netsibran.ru |

This compound plays a role in suppressing the expression of key pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). The ability of this compound to suppress these cytokines highlights its potential to mitigate inflammatory responses at a cellular level researchgate.netcore.ac.uk. These cytokines are central to the initiation and perpetuation of inflammatory processes, and their suppression by this compound indicates a broad anti-inflammatory action.

The anti-inflammatory effects of this compound extend to the modulation of immune cell responses, particularly affecting macrophage activity. By inhibiting the production of nitric oxide in macrophages, this compound directly influences the pro-inflammatory functions of these immune cells researchgate.netresearchgate.net. This modulation suggests that this compound can help regulate the immune system's inflammatory output, contributing to the resolution of inflammation.

Structure Activity Relationship Sar Studies of Nobilin D and Analogues

Correlation of Specific Structural Moieties with Observed Biological Activities

Nobilin D (PubChem CID: 16104870), along with its analogue Nobilin E (PubChem CID: 16104872), has been identified as a bibenzyl derivative from Dendrobium nobile. These compounds exhibit notable biological activities, particularly in antioxidant assays and nitric oxide (NO) production inhibition. This compound and Nobilin E have demonstrated significant antioxidant activity, comparable to or even exceeding that of Vitamin C (PubChem CID: 54670067) in DPPH and ORAC assays. Furthermore, both compounds have shown stronger inhibitory effects on NO production than Resveratrol (B1683913) (PubChem CID: 445154). Nobilin E has also displayed inhibitory activity against α-glycosidase and weak cytotoxic effects against several cancer cell lines, including SGC-7901, K562, A549, BEL-7402, and Hela cell lines. nih.govnih.gov

A key finding regarding the SAR of bibenzyl derivatives from D. nobile highlights the importance of specific substitution patterns. Studies have indicated that the presence of a methoxy (B1213986) group adjacent to a phenolic hydroxyl group positively influences the antioxidant activity of these phenolic and lignan (B3055560) compounds. nih.gov This suggests that the arrangement of hydroxyl and methoxy functionalities on the bibenzyl scaffold is critical for modulating their free radical scavenging capabilities.

The following table summarizes some key biological activities of this compound and related bibenzyl derivatives:

Table 1: Biological Activities of this compound and Related Compounds

| Compound Name | PubChem CID | Primary Structural Class | Key Biological Activities | Comparative Efficacy |

| This compound | 16104870 | Bibenzyl derivative | Antioxidant, NO production inhibition | Higher/equivalent to Vitamin C (antioxidant), stronger than Resveratrol (NO inhibition) nih.gov |

| Nobilin E | 16104872 | Bibenzyl derivative | Antioxidant, NO production inhibition, α-glycosidase inhibition, weak cytotoxicity | Higher/equivalent to Vitamin C (antioxidant), stronger than Resveratrol (NO inhibition) nih.govnih.gov |

| Moscatilin | 176096 | Bibenzyl derivative | Antioxidant, anti-inflammatory, anticancer, antiplatelet aggregation | nih.gov |

Note: This table is designed to be interactive. In a digital format, users could click on compound names to view their structures, or filter by activity type.

Identification of Pharmacophoric Elements Critical for Potency and Selectivity

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for optimal supramolecular interactions with a specific biological target, leading to a biological response. cdutcm.edu.cn For this compound, given its bibenzyl structure and observed activities, several pharmacophoric elements can be inferred as critical for its potency and selectivity.

The bibenzyl scaffold, characterized by two phenyl rings linked by an ethyl bridge, provides a rigid yet flexible framework. Key pharmacophoric elements likely include:

Aromatic Rings: The two phenyl moieties are fundamental for hydrophobic interactions and π-stacking with target proteins. cdutcm.edu.cn

Phenolic Hydroxyl Groups: These groups are crucial for hydrogen bonding interactions (both as donors and acceptors) with active site residues of target enzymes or receptors. Their presence and position are strongly correlated with antioxidant activity. nih.govcdutcm.edu.cn

Methoxy Groups: Positioned adjacent to phenolic hydroxyl groups, these can influence electron density and lipophilicity, thereby modulating binding affinity and activity. nih.gov They can also participate in hydrophobic interactions.

While a specific, experimentally derived pharmacophore model for this compound was not explicitly found, the consistent biological activities of this compound and its bibenzyl analogues suggest that a combination of these aromatic, hydrogen-bonding, and hydrophobic features forms the critical pharmacophore responsible for their observed effects, particularly antioxidant and anti-inflammatory properties.

Impact of Hydroxylation and Methylation Patterns on Biological Efficacy

The hydroxylation and methylation patterns on the bibenzyl scaffold of this compound and its analogues significantly impact their biological efficacy. A direct correlation has been observed where the presence of a methoxy group in the vicinity of a phenolic hydroxyl group enhances the antioxidant activity of these compounds. nih.gov This suggests a synergistic effect between these functional groups.

Hydroxylation introduces hydroxyl (-OH) groups, which are potent hydrogen bond donors and acceptors, increasing polarity and influencing interactions with biological targets. Methylation, specifically the addition of methoxy (-OCH3) groups, can alter the electron density of the aromatic rings, influence lipophilicity, and potentially protect hydroxyl groups from rapid metabolism or enhance their radical-scavenging capabilities. The strategic placement of these groups can optimize the compound's ability to engage in favorable interactions with its biological targets, thereby boosting its efficacy. For instance, the improved antioxidant activity with specific methoxylation patterns indicates that these groups may contribute to the stability of radical intermediates or facilitate electron transfer processes. nih.gov

Computational Chemistry Approaches in Predicting and Validating SAR

Computational chemistry plays an increasingly vital role in modern drug discovery and SAR studies, offering powerful tools to predict and validate the relationship between molecular structure and biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and quantum chemical calculations are widely employed. ctdbase.orgfishersci.ptmims.comebi.ac.uknih.gov

QSAR Models: These models establish mathematical relationships between a compound's chemical properties (descriptors) and its biological activity. By analyzing a series of active compounds, QSAR can predict the activity of new, untested analogues, guiding synthetic efforts towards more potent compounds. ebi.ac.uknih.gov

Molecular Docking: This technique simulates the binding of a small molecule (ligand, e.g., this compound) to a macromolecular target (e.g., an enzyme or receptor). It helps to understand the preferred binding modes, identify key interactions (hydrogen bonds, hydrophobic contacts), and estimate binding affinities, thereby providing a molecular-level rationale for observed SAR. mims.com

Quantum Chemical Calculations: These methods provide detailed electronic and structural information about molecules, such as charge distribution, reactivity, and conformational preferences. For instance, quantum chemical calculations have been used to rationalize the reactivity of epoxy derivatives of nobilin (a related sesquiterpene lactone), demonstrating their utility in understanding molecular transformations and their impact on biological properties. While direct examples for this compound are limited in the current literature, these computational approaches are highly applicable to its SAR studies. They can be used to predict the impact of structural modifications, understand the electronic effects of hydroxylation and methylation, and design novel this compound analogues with improved pharmacological profiles.

Advanced Analytical Methodologies for Nobilin D Research

Quantitative Analysis of Nobilin D in Biological Samples using High-Resolution Chromatography-Mass Spectrometry (LC-MS/MS)

High-Resolution Chromatography-Mass Spectrometry (LC-MS/MS) has been established as a robust method for the quantitative analysis of this compound in various biological matrices. A fully validated LC-MS/MS method has been developed to accurately measure this compound concentrations in plasma, urine, and fecal samples. hkbu.edu.hk This technique offers high selectivity and sensitivity, which is essential for detecting the compound at low concentrations typically found in biological systems following administration.

The method's validation ensures its reliability for pharmacokinetic studies. hkbu.edu.hk Key parameters assessed during validation include selectivity, linearity, sensitivity, recovery, matrix effects, precision, and stability, confirming the method's suitability for bioanalytical applications. hkbu.edu.hk

Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. Tested by analyzing blank biological samples to check for interferences. hkbu.edu.hk | No significant interfering peaks at the retention time of this compound. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed from spiked samples. hkbu.edu.hk | Correlation coefficient (R²) > 0.99. |

| Sensitivity (Lower Limit of Quantification, LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Consistent and reproducible recovery across the concentration range. |

| Matrix Effects | The influence of co-eluting, endogenous matrix components on the ionization of the analyte. | Consistent ionization efficiency between neat solutions and post-extraction spiked samples. |

| Precision | The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day variability (RSD%). hkbu.edu.hk | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Stability | Chemical stability of the analyte in the biological matrix under specific conditions (freeze-thaw, short-term, long-term). hkbu.edu.hk | Analyte concentration remains within ±15% of the nominal concentration. |

Development and Validation of Bioanalytical Methods for In Vitro and Ex Vivo Studies

The development and validation of bioanalytical methods are foundational for conducting reliable in vitro and ex vivo studies on this compound. The process involves creating a comprehensive procedure for the identification and quantification of the compound within a biological matrix. hkbu.edu.hk A robust LC-MS/MS method has been successfully developed and validated for this purpose, demonstrating its utility in preclinical research. hkbu.edu.hk

The validation process confirms that the analytical method is accurate, precise, and reproducible for its intended application. hkbu.edu.hk This involves a systematic evaluation of the method's performance characteristics, as detailed in the validation parameters table above. Such rigorously validated methods are essential for accurately interpreting data from pharmacokinetic and bioavailability studies. hkbu.edu.hk

Table 2: Stages of Bioanalytical Method Development and Validation for this compound

| Stage | Key Activities | Objective |

|---|---|---|

| Method Development | Optimization of sample preparation (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters for this compound. | To achieve optimal sensitivity, selectivity, and chromatographic peak shape. |

| Method Validation | Performing a series of experiments to verify that the method is suitable for its intended purpose by assessing parameters like selectivity, linearity, accuracy, precision, and stability. hkbu.edu.hk | To ensure the reliability, reproducibility, and accuracy of the analytical data. |

| Sample Analysis | Application of the validated method to analyze biological samples from in vitro (e.g., cell culture) or ex vivo (e.g., plasma, urine) studies. hkbu.edu.hk | To generate accurate concentration data for pharmacokinetic or metabolic assessment. |

Application of Mass Spectrometry for Metabolomic Profiling of this compound Biotransformation

Currently, there is a lack of specific published research focusing on the application of mass spectrometry for the metabolomic profiling of this compound biotransformation. While the compound has been identified in plant extracts, studies detailing its metabolic fate, including the identification and structural elucidation of its metabolites in biological systems, are not available in the reviewed literature.

Spectroscopic Techniques for Real-time Monitoring of Molecular Interactions

There is no specific information available in the current scientific literature regarding the use of spectroscopic techniques for the real-time monitoring of molecular interactions involving this compound. Although spectroscopic methods like NMR and MS are used for the structural elucidation of this compound itself, their application for observing its dynamic interactions with biological targets in real-time has not been reported. researchgate.netacs.org

Preclinical Research Models for Investigating Nobilin D S Activities

Cellular Models for Mechanistic Investigations (e.g., Macrophage Cell Lines, Cancer Cell Lines)

Cellular models are fundamental for initial screening and detailed mechanistic studies of nobilin D's activities. They offer a controlled environment to investigate molecular pathways and cellular responses.

Macrophage Cell Lines: Macrophage cell lines, such as the murine RAW 264.7 cells, are widely used to study inflammatory responses and the effects of anti-inflammatory compounds. This compound has been shown to exhibit inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition of NO production is a key indicator of anti-inflammatory potential researchgate.netnih.gov. Studies have reported that this compound, along with nobilin E and nobilone, demonstrated inhibitory effects on NO production in RAW 264.7 cells researchgate.net. This suggests that this compound may modulate inflammatory pathways within these immune cells.

Table 1: Effect of this compound and Related Compounds on NO Production in RAW 264.7 Cells

| Compound | Cell Line | Activity Measured | Finding | Source |

| This compound | RAW 264.7 | NO Production | Inhibitory effect | researchgate.netnih.gov |

| Nobilin E | RAW 264.7 | NO Production | Inhibitory effect | researchgate.netnih.gov |

| Nobilone | RAW 264.7 | NO Production | Inhibitory effect | researchgate.net |

Cancer Cell Lines: While direct extensive research on this compound's effects on cancer cell lines is less documented compared to its anti-inflammatory properties, cancer cell lines are broadly utilized to investigate the anti-proliferative, pro-apoptotic, and anti-migratory effects of potential anti-cancer agents. Cancer cell lines provide an indefinite source of biological material and retain many genetic properties of the original tumor, making them valuable for studying molecular and cellular alterations in cancer sygnaturediscovery.comnih.gov. For compounds with potential anti-tumor activity, various human cancer cell lines (e.g., breast cancer, pancreatic cancer, prostate cancer) are employed to assess their impact on cell viability, proliferation, and other cancer hallmarks nih.govmdpi.com. Such models would be pertinent for exploring any potential anti-cancer activities of this compound, given that other bibenzyls from Dendrobium nobile have shown anti-tumor effects frontiersin.org.

In Vitro Enzyme Assays to Identify Specific Molecular Targets

Enzyme assays are crucial for identifying the specific molecular targets of a compound and elucidating its mechanism of action at a biochemical level. These assays measure how a compound interacts with and modulates the activity of particular enzymes, providing precise and reproducible data scielo.brcore.ac.uknih.gov.

This compound has been investigated for its enzyme inhibition potentials. Research has indicated that this compound, identified as a component in Premna serratifolia L. leaf extracts, demonstrated strong inhibitory effects on α-glucosidase and α-amylase precisionary.com. Conversely, it showed weak inhibition against xanthine (B1682287) oxidase and protease precisionary.com. This suggests that this compound may exert some of its biological effects, such as potential anti-diabetic activity, through the modulation of carbohydrate-metabolizing enzymes.

Table 2: this compound's Enzyme Inhibition Profile

| Enzyme Target | Inhibition Strength | Potential Implication | Source |

| α-glucosidase | Strong | Anti-diabetic potential | precisionary.com |

| α-amylase | Strong | Anti-diabetic potential | precisionary.com |

| Xanthine Oxidase | Weak | Less relevant for this target | precisionary.com |

| Protease | Weak | Less relevant for this target | precisionary.com |

Ex Vivo Organ or Tissue Slice Models for Functional Studies

Ex vivo organ or tissue slice models bridge the gap between simplified in vitro cell cultures and complex in vivo animal models. Precision-cut tissue slices (PCTS), derived from various human or animal organs, retain the native tissue architecture, cellular diversity, and cell-matrix interactions, allowing for functional studies under conditions closer to the physiological state sygnaturediscovery.comfrontiersin.orgqima-lifesciences.comnih.govrsc.orgbio-ec.fr.

While specific studies on this compound using ex vivo organ or tissue slices are not commonly reported, such models would be highly valuable for investigating its effects on complex tissue functions, inflammation within a multicellular context, or metabolic processes. For example, precision-cut liver slices (PCLS) and kidney slices (PCKS) are used for drug screening, toxicology, and metabolism studies, maintaining viability and structural integrity for extended periods sygnaturediscovery.comfrontiersin.orgrsc.org. Given this compound's known anti-inflammatory and enzyme inhibitory activities, ex vivo models could be employed to assess its impact on tissue-specific inflammatory markers, metabolic pathways within organs, or even its absorption and metabolism in more complex tissue environments than single cell lines sygnaturediscovery.comnih.govbio-ec.frresearchgate.net. These models allow for the study of intercellular communication and tissue-level responses that cannot be fully replicated in two-dimensional cell cultures nih.govqima-lifesciences.com.

In Vivo Animal Models for Efficacy and Mechanistic Confirmation

In vivo animal models are critical for confirming the efficacy of a compound, understanding its systemic effects, and validating mechanisms observed in in vitro and ex vivo studies. They provide a comprehensive physiological context, accounting for complex interactions within a living organism frontiersin.orgnih.govfrontiersin.orggavi.orgnih.govnih.gov.

While direct in vivo studies focusing solely on this compound are less commonly reported, research on structurally related compounds and extracts from Dendrobium nobile (the plant from which this compound is isolated) provides valuable insights into the types of animal models and endpoints that would be relevant for this compound. For instance, other compounds from Dendrobium nobile have shown anti-inflammatory, antioxidant, and anti-tumor activities in preclinical in vivo studies researchgate.netscielo.brfrontiersin.orgnih.gov. Nobiletin, a polymethoxylated flavonoid with similar reported activities, has been extensively studied in animal models for its anti-inflammatory and anti-cancer effects, including in gestational diabetes mice and triple-negative breast cancer xenograft models nih.govaboutscience.eumdpi.com.

Designing robust animal studies for a compound like this compound requires careful consideration of several factors to ensure scientific validity and reproducibility.

Model Selection : The choice of animal model depends on the specific activity being investigated. For anti-inflammatory effects, models such as LPS-induced inflammation in rodents (e.g., mice or rats) where inflammatory markers are elevated, or models of specific inflammatory diseases, would be appropriate nih.govegyankosh.ac.in. For potential anti-cancer effects, xenograft models (implanting human cancer cells into immunodeficient mice) or syngeneic models (implanting rodent cancer cells into immunocompetent rodents) are standard gavi.orgmdpi.com.

Endpoints : Endpoints must be clearly defined and measurable. For anti-inflammatory studies, these might include reduction in paw edema, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), and expression of inflammatory enzymes (e.g., iNOS, COX-2) in target tissues nih.govegyankosh.ac.in. In cancer studies, endpoints typically involve tumor volume, tumor weight, metastasis to other organs, and survival rates gavi.orgmdpi.com.

Randomization and Blinding : Animals should be randomly assigned to experimental groups (control, vehicle, treatment) to minimize bias researchgate.netlabster.com. Blinding of researchers during data collection and analysis is also crucial to prevent observer bias labster.com.

Control Groups : Appropriate control groups (e.g., vehicle control, positive control with a known therapeutic agent) are essential for interpreting results labster.com.

Animal Number : The number of animals per group should be determined using statistical power calculations to ensure sufficient statistical significance while adhering to ethical principles of reduction labster.com.

Biomarkers of response provide quantifiable measures of a compound's biological effect in vivo. For a compound like this compound, with demonstrated in vitro anti-inflammatory and antioxidant activities, relevant biomarkers in animal models would include:

Inflammatory Markers : Measurement of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in serum or tissue homogenates. Levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression in inflamed tissues are also key indicators of anti-inflammatory activity nih.gov.

Oxidative Stress Markers : Assessment of antioxidant enzyme activities (e.g., superoxide (B77818) dismutase, glutathione (B108866) peroxidase, catalase) and levels of lipid peroxidation products (e.g., malondialdehyde) to confirm antioxidant effects mdpi.com.

Cellular Signaling Pathways : Analysis of key signaling pathways involved in inflammation and cell proliferation, such as NF-κB, Akt, and Erk phosphorylation, which have been shown to be modulated by related compounds nih.govaboutscience.eumdpi.com.

Histopathological Changes : Examination of tissue sections for morphological changes, inflammatory cell infiltration, or tumor progression/regression.

Functional Endpoints : Depending on the disease model, functional assessments (e.g., pain scores in inflammatory pain models, glucose tolerance in metabolic models) can also serve as biomarkers of response aboutscience.eu.

Ethical considerations and rigorous reporting standards are paramount in preclinical animal research to ensure animal welfare, scientific integrity, and reproducibility. The "3Rs" principle (Replacement, Reduction, and Refinement) guides ethical animal experimentation gavi.orglabster.com.

Replacement : Encouraging the use of in vitro or computational methods instead of animals whenever possible gavi.orglabster.com.

Reduction : Minimizing the number of animals used in a study while still achieving statistically significant results labster.com.

Refinement : Improving experimental procedures to minimize animal pain, suffering, and distress labster.com.

Adherence to established reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is crucial for enhancing the transparency and reproducibility of animal studies. These guidelines ensure that researchers provide sufficient information about experimental design, animal characteristics, and statistical analyses, allowing for critical appraisal and potential replication of findings. Ethical frameworks, such as the Nuremberg Code, the Declaration of Helsinki, and the Belmont Report, while primarily for human research, underpin the broader principles of respect for subjects, beneficence, and justice, which extend to animal welfare in research frontiersin.org.

Future Perspectives and Research Directions

Exploration of Unidentified Molecular Targets and Signaling Networks

While nobilin D's inhibitory effects on NF-κB activation and MAP kinase phosphorylation are established, a comprehensive understanding of its complete molecular interactome and the intricate signaling networks it influences remains an open frontier researchgate.net. Future research will focus on systematically identifying novel protein targets that directly or indirectly interact with this compound. This involves employing sophisticated proteomic techniques, such as affinity purification-mass spectrometry, to pinpoint its binding partners and enzyme targets. Furthermore, investigations will extend to mapping its broader impact on cellular signaling cascades, including those governing cell survival, proliferation, metabolism, and various immune responses. The recognition that many natural compounds exhibit multi-targeting capabilities underscores the importance of elucidating the full spectrum of pathways modulated by this compound, which could reveal additional therapeutic avenues and provide a more complete mechanistic profile mdpi.com.

Application of Systems Biology and Omics Technologies (e.g., Proteomics, Transcriptomics) to this compound

The integration of systems biology with advanced omics technologies offers a holistic framework for deciphering the complex biological effects of this compound. These high-throughput approaches enable the comprehensive analysis of biological systems, moving beyond reductionist views to integrate vast datasets nih.govresearchgate.netmdpi.com.

| Omics Technology | Application to this compound Research | Potential Insights |

| Transcriptomics | Analyzing global gene expression changes in response to this compound treatment using RNA sequencing. | Identification of genes and pathways regulated by this compound, revealing its influence on cellular processes at the transcriptional level. |

| Proteomics | Investigating alterations in protein abundance, post-translational modifications, and protein-protein interactions following this compound exposure. | Pinpointing key proteins involved in its mechanism of action and identifying potential biomarkers of its activity. |

| Metabolomics | Profiling changes in cellular metabolite levels upon this compound administration. | Understanding how this compound influences metabolic pathways, energy production, and potentially confirming its roles in modulating inflammation and oxidative stress iung.pl. |

| Lipidomics | Detailed analysis of lipid profiles in biological samples treated with this compound. | Elucidating its impact on lipid metabolism and signaling, particularly relevant given its anti-inflammatory properties iung.pl. |

By integrating data from these diverse omics disciplines, often through advanced bioinformatics and computational modeling, researchers can construct comprehensive models that describe this compound's impact on cellular physiology. This integrative approach is crucial for identifying previously unknown molecular players and gaining a deeper understanding of its therapeutic potential in various biological contexts mdpi.comuninet.edufrontiersin.org.

Synthetic Biology and Metabolic Engineering for Enhanced this compound Production

The sustainable and efficient production of natural compounds like this compound, which are often found in limited quantities in their natural sources, presents a significant challenge. Synthetic biology and metabolic engineering offer powerful solutions to address these limitations openaccessjournals.comfrontiersin.orgcirad.fr. Future efforts will likely focus on:

Biosynthetic Pathway Elucidation: A critical prerequisite is the complete elucidation of this compound's biosynthetic pathway within Dendrobium nobile. This involves identifying all enzymatic steps and the corresponding genes responsible for its synthesis.

Heterologous Biosynthesis: Once the pathway is understood, metabolic engineering strategies can be employed to transfer and optimize these biosynthetic genes into amenable microbial hosts, such as Escherichia coli or yeast. These engineered microorganisms can then serve as "cell factories" for the scalable and controlled production of this compound openaccessjournals.commdpi.com.

Pathway Optimization and Diversification: Synthetic biology tools, including advanced genetic circuits and CRISPR-Cas systems, can be utilized to fine-tune gene expression, enhance enzyme activities, and balance metabolic fluxes within the host organism to maximize this compound yield and purity. This approach also opens avenues for designing novel biosynthetic pathways to create this compound analogs with potentially enhanced properties openaccessjournals.commdpi.com.

Such advancements in biotechnological production would ensure a consistent and high-quality supply of this compound for extensive research and potential pharmaceutical development.

Novel Analytical Tools for this compound Detection and Quantification in Complex Biological Matrices

Accurate and sensitive detection and quantification of this compound in complex biological matrices are paramount for pharmacokinetic studies, bioavailability assessments, and understanding its in vivo distribution and metabolism. While liquid chromatography-mass spectrometry (LC-MS/MS) remains a cornerstone for quantifying compounds in biological samples, continuous innovation in analytical methodologies is vital for enhanced sensitivity, specificity, and throughput mdpi.comjapsonline.comnih.gov.

Future research in this domain will explore:

Miniaturized and High-Throughput Platforms: Development of microfluidic devices and automated systems for rapid, high-throughput analysis of this compound, requiring minimal sample volumes and reducing analysis time.

Advanced Mass Spectrometry Techniques: Further exploration of cutting-edge mass spectrometry approaches, such as ion mobility-mass spectrometry (IM-MS) or high-resolution mass spectrometry (HRMS), to achieve superior separation, identification, and quantification of this compound and its metabolites, even at ultra-trace levels mdpi.com.

Biosensors and Immunoassays: Development of highly specific biosensors or immunoassay platforms (e.g., ELISA-based assays) for rapid and cost-effective detection of this compound. These tools would be particularly valuable for high-volume screening or point-of-care applications, offering high sensitivity and specificity japsonline.com.

Improved Sample Preparation: Innovations in sample preparation techniques, including advanced microextraction methods, to efficiently isolate this compound from complex biological matrices while minimizing interference and maximizing recovery mdpi.com.

These advancements in analytical chemistry will enable more robust and efficient studies on this compound's pharmacological profile and its behavior within biological systems.

Potential of this compound as a Research Probe for Cellular Processes

Given its established bioactivities, this compound possesses significant potential for development as a research probe to investigate fundamental cellular processes. Research probes are functional chemicals designed to interact with specific targets or pathways, providing a measurable signal that reflects a biological state or process fluorofinder.com.

Future research could involve:

Fluorescently Tagged this compound: Synthesizing fluorescently labeled derivatives of this compound that retain its biological activity. These probes could be utilized in live-cell imaging to visualize its cellular uptake, subcellular localization, and real-time interactions with its molecular targets news-medical.netrsc.org. This would offer unprecedented spatial and temporal resolution in dissecting its mechanism of action.

Activity-Based Probes (ABPs): Designing ABPs based on the this compound scaffold. These probes would covalently bind to active enzymes or proteins modulated by this compound, allowing for the identification and profiling of specific enzyme families or protein classes that are directly affected by the compound fluorofinder.com.

Perturbation Tools for Pathway Dissection: Utilizing this compound as a specific tool to perturb or activate particular cellular pathways (e.g., inflammatory responses, oxidative stress pathways) and subsequently observing the downstream cellular and molecular consequences. For instance, its known effect on NF-κB activation makes it a valuable candidate for dissecting the complexities of inflammatory signaling researchgate.net.

Organelle-Targeted Probes: If this compound demonstrates specific subcellular localization, developing derivatives that selectively target and report on the function of those organelles (e.g., mitochondria, lysosomes) could be explored, similar to other functional probes designed for organelle-specific investigations rsc.orgnih.gov.

Such applications would transform this compound from a bioactive compound into an indispensable tool for basic biological research, facilitating the discovery of new insights into cellular functions and disease pathogenesis.

Q & A

Q. How should researchers address ethical concerns in animal studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Justify sample sizes via power analysis and minimize suffering using humane endpoints (e.g., tumor volume limits). Disclose conflicts of interest and funding sources in publications .

- Key Considerations : Obtain approval from institutional animal ethics committees and include detailed protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.